molecular formula C17H16N4O5S B2595466 N-(2H-1,3-benzodioxol-5-yl)-2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamide CAS No. 1251604-04-2

N-(2H-1,3-benzodioxol-5-yl)-2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamide

Cat. No.: B2595466
CAS No.: 1251604-04-2
M. Wt: 388.4
InChI Key: HSZPVUSHUOLYMF-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamide is a complex organic compound that features a benzodioxole ring fused with a thiazolopyrimidine structure

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(5,7-dioxo-6-propan-2-yl-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S/c1-9(2)21-16(23)15-11(7-27-19-15)20(17(21)24)6-14(22)18-10-3-4-12-13(5-10)26-8-25-12/h3-5,7,9H,6,8H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZPVUSHUOLYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=NSC=C2N(C1=O)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole ring, followed by the construction of the thiazolopyrimidine core. The final step involves the acylation of the intermediate to form the target compound. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-benzodioxol-5-yl)-2-[5,7-dioxo-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamide
  • N-(2H-1,3-benzodioxol-5-yl)-2-[5,7-dioxo-6-ethyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamide

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodioxole ring and a thiazolopyrimidine core makes it a valuable compound for various applications.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzodioxole moiety and a thiazolo-pyrimidine ring system. Its molecular formula is C23H27N3O4C_{23}H_{27}N_3O_4 with a molecular weight of approximately 423.49 g/mol. The compound's structural features are believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds similar to this compound demonstrate significant antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, derivatives have shown enhanced activity against Pseudomonas aeruginosa and Enterobacter aerogenes .
  • Anticancer Potential : In vitro studies have evaluated the compound's efficacy against different cancer cell lines. Notably, it has been reported to inhibit cell proliferation in several cancer types with IC50 values ranging from 26 to 65 µM .
  • Enzyme Inhibition : The compound has been tested for its ability to inhibit enzymes such as α-amylase and has shown promising results with IC50 values indicating effective inhibition . This suggests potential applications in managing diabetes by regulating carbohydrate metabolism.

The biological activity of this compound is thought to involve:

  • Target Interaction : The compound likely interacts with specific molecular targets such as enzymes or receptors involved in metabolic pathways. This binding may modulate their activity and influence downstream signaling cascades.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells leading to apoptosis .

Data Table: Biological Activity Summary

Activity TypeTarget Organisms/CellsIC50 Values (µM)Reference
AntibacterialPseudomonas aeruginosa28
AntibacterialEnterobacter aerogenes22
AnticancerVarious Cancer Cell Lines26 - 65
α-Amylase InhibitionHuman α-Amylase0.85 - 0.68

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • In Vitro Anticancer Study : A study assessed the cytotoxic effects of the compound on various cancer cell lines using MTS assays. The results indicated significant cell death in treated groups compared to controls .
  • Diabetes Management Research : In vivo studies using streptozotocin-induced diabetic mice demonstrated that the compound could effectively lower blood glucose levels through α-amylase inhibition .

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